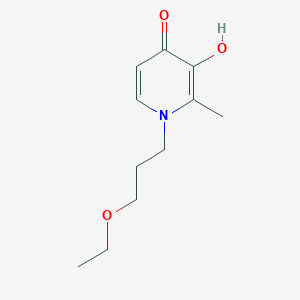
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one, also known as L-MTP-PE, is a synthetic compound that has been studied for its potential use in immunotherapy. This compound has been shown to have promising anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment. In
Mecanismo De Acción
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one works by activating the immune system to attack tumor cells. Specifically, it binds to CD1d molecules on antigen-presenting cells, leading to the activation of natural killer T cells. These cells then release cytokines that stimulate other immune cells to attack the tumor cells.
Efectos Bioquímicos Y Fisiológicos
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-gamma and interleukin-12, which play a role in activating the immune system. It has also been shown to increase the number of natural killer T cells in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one in lab experiments is that it has been shown to have promising anti-tumor effects in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its efficacy in humans. Additionally, the synthesis method for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is complex and may be difficult to reproduce in large quantities.
Direcciones Futuras
Future research on 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one could focus on several areas. One area of research could be to further understand its mechanism of action and how it interacts with the immune system. Another area of research could be to explore its potential use in combination with other immunotherapies or chemotherapy drugs. Additionally, research could focus on developing more efficient synthesis methods for 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one to facilitate its use in clinical trials.
Métodos De Síntesis
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one is synthesized through a multi-step process that involves the reaction of 2-methyl-4-hydroxypyridine with ethyl acrylate to form 2-methyl-4-(2-ethoxy-2-oxoethyl)pyridine. This compound is then reacted with sodium borohydride to reduce the ethoxy group to an ethyl group, forming 2-methyl-4-(2-ethyl-2-oxoethyl)pyridine. The final step involves the reaction of this compound with phosphocholine to form 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one.
Aplicaciones Científicas De Investigación
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one has been studied for its potential use in immunotherapy for cancer treatment. Preclinical studies have shown that 1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one can stimulate the immune system to attack tumor cells, leading to tumor regression in animal models. This compound has also been studied for its potential use in treating infectious diseases, such as tuberculosis.
Propiedades
Número CAS |
118178-81-7 |
|---|---|
Nombre del producto |
1-(3-Ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-(3-ethoxypropyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-3-15-8-4-6-12-7-5-10(13)11(14)9(12)2/h5,7,14H,3-4,6,8H2,1-2H3 |
Clave InChI |
RDBPFOOVDDQURR-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C=CC(=O)C(=C1C)O |
SMILES canónico |
CCOCCCN1C=CC(=O)C(=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



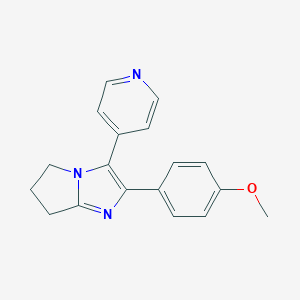
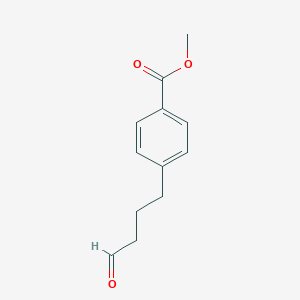
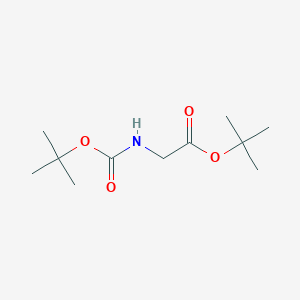
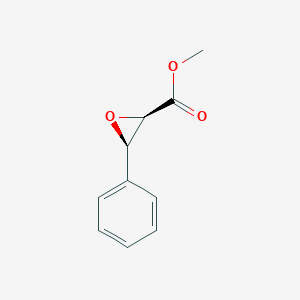
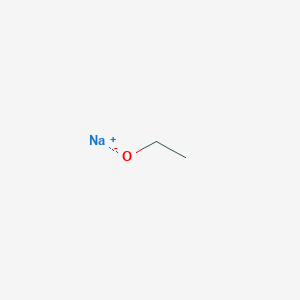
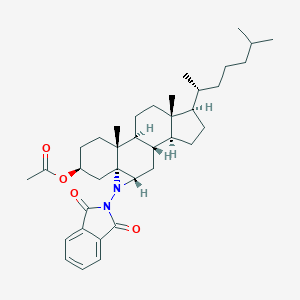
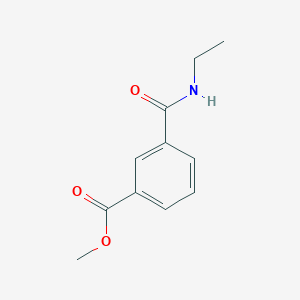
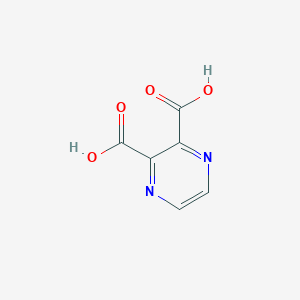
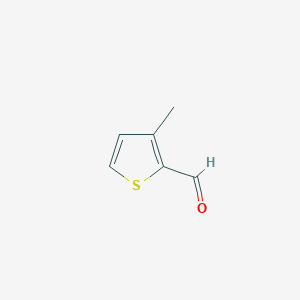
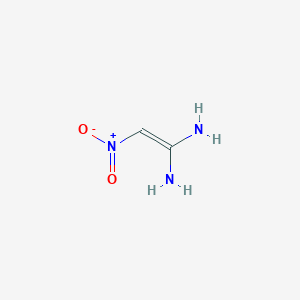
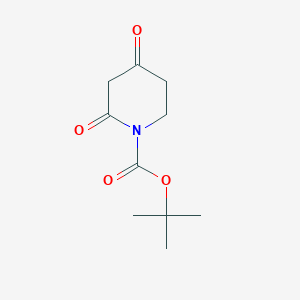
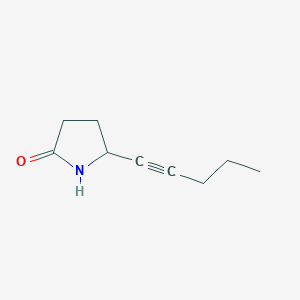

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)